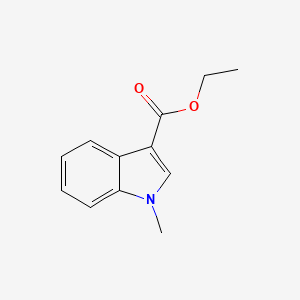

Ethyl 1-methyl-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 1-methylindole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

IBJWUHMVFHWYQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 1 Methyl 1h Indole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

1H NMR Spectroscopic Analysis and Proton Environment Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of ethyl 1-methyl-1H-indole-3-carboxylate are indicative of the electronic environment of each proton.

For a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet between δ 8.70 and 8.50 ppm, which can be attributed to the protons on the indole (B1671886) ring. nih.gov Another multiplet is observed between δ 7.60 and 7.30 ppm, also corresponding to indole ring protons. nih.gov The ethyl ester group exhibits a quartet at δ 4.45 ppm for the methylene (B1212753) protons (OCH₂CH₃) and a triplet at δ 1.45 ppm for the methyl protons (OCH₂CH₃), with a coupling constant (J) of 7 Hz. nih.gov The acetyl group's methyl protons appear as a singlet at δ 2.70 ppm. nih.gov

While specific data for this compound is not detailed in the provided search results, the analysis of similar indole derivatives, such as methyl 1H-indole-3-carboxylate, reveals characteristic proton signals. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum of methyl 1H-indole-3-carboxylate shows distinct peaks for the aromatic protons and the methyl ester group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole Ring Protons | 8.70-8.50 | m | - |

| Indole Ring Protons | 7.60-7.30 | m | - |

| OCH₂CH₃ | 4.45 | q | 7 |

| COCH₃ | 2.70 | s | - |

| OCH₂CH₃ | 1.45 | t | 7 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of methyl 1H-indole-3-carboxylate, cross-peaks are observed between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu The HSQC spectrum of methyl 1H-indole-3-carboxylate shows correlations between the protons and their corresponding carbons, aiding in the definitive assignment of both ¹H and ¹³C spectra.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes.

For a similar compound, mthis compound, a characteristic C=O stretching vibration is observed at 1704 cm⁻¹ in the solid state (KBr pellet). researchgate.net In the case of 3-cycloheptyl-6-methyl-1H-indole, the FT-IR spectrum shows characteristic bands at 3412 cm⁻¹ (N-H stretch), 2922 and 2853 cm⁻¹ (C-H stretches), and 1691 cm⁻¹ (likely C=C stretching). rsc.org

| Vibrational Mode | Mthis compound | 3-Cycloheptyl-6-methyl-1H-indole |

|---|---|---|

| N-H Stretch | - | 3412 |

| C-H Stretch | - | 2922, 2853 |

| C=O Stretch | 1704 | - |

| C=C Stretch | - | 1691 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound was not found in the search results, the analysis of related indole derivatives provides insight into the expected vibrational modes. The Raman spectra of indole and its derivatives are complex, with numerous bands corresponding to ring vibrations, as well as vibrations of the substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS analysis of an indole derivative, 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester, using a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer, yielded an [M+Na]⁺ ion at m/z 269.0895, which is in close agreement with the calculated value of 269.0897 for the formula C₁₃H₁₄N₂NaO₃⁺. mdpi.com This level of precision is crucial for the unambiguous identification of the compound. Similarly, HRMS is used to confirm the structures of newly synthesized compounds, such as in the case of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, where the ESI spectrum was recorded to validate its molecular formula. mdpi.com

| Technique | Ionization Mode | Measured m/z | Calculated m/z | Formula | Compound |

| HRMS | ES+ | 269.0895 | 269.0897 | C₁₃H₁₄N₂NaO₃⁺ | 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester |

| HRMS | ESI | --- | --- | --- | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely used for the identification and quantification of volatile and semi-volatile compounds in a mixture. In the analysis of indole derivatives, GC-MS can be employed to identify biotransformation products. For example, the biotransformation of indole by Arthrobacter sp. was shown to produce indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde, which were identified by their mass spectra. researchgate.net The analysis is typically performed using a fused-silica capillary column, and the mass spectrometer is operated in electron ionization (EI) mode. japsonline.comchromatographyonline.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. slideshare.net The absorption of energy promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy molecular orbital (LUMO). libretexts.org For organic molecules, the most common transitions are π → π* and n → π*, which occur in molecules with unsaturated bonds and heteroatoms. libretexts.orgtanta.edu.eg

The UV-Vis spectrum of an indole derivative, mthis compound, measured in methanol, shows a maximum absorption (λmax) at 297 nm. researchgate.net This absorption corresponds to electronic transitions within the conjugated indole ring system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of various substituents on the indole ring. tanta.edu.eg

| Compound | Solvent | λmax (nm) |

| Mthis compound | Methanol | 297 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms in the molecule can be elucidated. This technique was used to confirm the S absolute configuration of a chiral molecule, SYA0340-P2. nih.gov

The analysis of ethyl 1,3-dimethyl-1H-indole-2-carboxylate revealed that the five- and six-membered rings of the indole group are nearly planar. nih.gov Similarly, the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system is essentially planar. nih.goviucr.org This planarity is a common feature of the indole ring system.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is stabilized by various intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid.

In the crystal structure of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the molecular packing is stabilized by weak intermolecular C-H···O and C-H···π interactions. nih.gov Similarly, for ethyl 1-acetyl-1H-indole-3-carboxylate, pairs of C-H···O interactions link molecules into chains, and π-π stacking interactions between the indole rings form weakly connected dimers with a centroid-centroid separation of 3.571 Å. nih.goviucr.org In some bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, slipped π–π interactions between indole systems and C—H⋯π hydrogen bonds are observed, leading to the formation of supramolecular columns. nih.gov These non-covalent interactions are fundamental to understanding the supramolecular architecture of these compounds.

| Compound | Intermolecular Interactions |

| Ethyl 1,3-dimethyl-1H-indole-2-carboxylate | C-H···O, C-H···π |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | C-H···O, π-π stacking, C-H···π |

| Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives | Slipped π–π, C—H⋯π, C—H⋯O, C—H⋯Br |

Investigation of Polymorphism and Solid-State Behavior

The study of polymorphism involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize different crystalline forms. The solid-state behavior of a molecule is dictated by its molecular geometry and the nature of its intermolecular interactions, which determine how the molecules pack together in a crystal lattice.

Research Findings from Analogous Compounds

Detailed crystallographic data is available for highly similar molecules, including the methyl ester analog, Mthis compound , and the N-acetyl analog, Ethyl 1-acetyl-1H-indole-3-carboxylate . The findings from these compounds provide a strong basis for understanding the probable solid-state characteristics of this compound.

Similarly, the crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate shows an essentially planar aromatic ring system. nih.gov Its crystal packing is characterized by pairs of C—H⋯O interactions that link molecules into chains. nih.gov The structure is further stabilized by weak π⋯π stacking interactions between the indole rings of adjacent molecules. nih.gov

Given these findings, it is highly probable that this compound also possesses a planar molecular structure. Its solid-state packing would likely be dominated by similar weak intermolecular forces, namely C—H⋯O hydrogen bonds involving the ester group and C—H⋯π or π⋯π stacking interactions involving the indole ring system. The presence of a methyl group on the indole nitrogen, as opposed to a hydrogen, precludes the formation of the strong N—H⋯O hydrogen bonds seen in unsubstituted indoles, making these weaker interactions critical to its crystal structure.

The potential for polymorphism in this compound would arise from different arrangements of these intermolecular interactions, leading to distinct packing motifs and, consequently, different crystal forms.

Crystallographic Data of Analogous Compounds

The crystallographic data for the methyl ester and N-acetyl analogs provide a quantitative look at their solid-state structures.

Interactive Table 1: Crystallographic Data for Mthis compound researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 6.8291 (3) |

| b (Å) | 18.0199 (9) |

| c (Å) | 7.6413 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 939.69 (8) |

| Z | 4 |

Table of hydrogen bond geometries for Mthis compound. researchgate.net

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| C4—H4···O2 | 0.95 | 2.39 | 3.318 (3) | 167 |

Interactive Table 2: Crystallographic Data for Ethyl 1-acetyl-1H-indole-3-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₃NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.519 (1) |

| b (Å) | 8.479 (1) |

| c (Å) | 10.187 (2) |

| α (°) | 97.38 (1) |

| β (°) | 95.78 (2) |

| γ (°) | 114.28 (1) |

| Volume (ų) | 578.58 (15) |

| Z | 2 |

The difference in crystal systems and space groups between these two closely related molecules underscores the high likelihood that this compound could also crystallize in one or more unique forms, highlighting the potential for polymorphism.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mthis compound |

Computational Chemistry and Theoretical Studies on Ethyl 1 Methyl 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT methods allow for the accurate calculation of a molecule's electronic structure and associated properties. For Ethyl 1-methyl-1H-indole-3-carboxylate, DFT calculations are instrumental in optimizing its geometry, understanding its orbital interactions, and predicting its reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, this involves finding the most stable orientation of the ethyl ester and methyl groups relative to the planar indole (B1671886) ring.

Studies on analogous compounds, such as Ethyl 1-acetyl-1H-indole-3-carboxylate, have shown that the core indole ring system is essentially planar. tnstate.edunih.govresearchgate.nettnstate.edu It is expected that this compound would adopt a similar planar indole core. The primary conformational flexibility arises from the rotation around the C-O and C-C single bonds of the ethyl carboxylate group. A conformational search is necessary to identify the global minimum energy structure, which is crucial for the accuracy of all subsequent calculations.

Optimized geometric parameters, such as bond lengths and angles, can be calculated with high accuracy. While specific data for this compound is not available, the table below shows DFT-calculated parameters for the closely related compound, Ethyl indole-2-carboxylate (B1230498), which illustrates the type of data obtained from such calculations. ijrar.org

Table 1: Example of Calculated Geometrical Parameters (for Ethyl indole-2-carboxylate using B3LYP/6-311++G(d,p)) Data presented is for a related compound to illustrate the methodology.

| Bond/Angle | Calculated Value |

| Bond Lengths (Å) | |

| C=O | 1.216 |

| C-O (ester) | 1.350 |

| C-C (indole-ester) | 1.465 |

| N-C (pyrrole) | 1.380 - 1.395 |

| C-C (benzene ring) | 1.385 - 1.426 |

| Bond Angles (°) | |

| O=C-O (ester) | 124.5 |

| C-C-O (ester) | 111.8 |

| Indole Ring Angles | ~107 - 132 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijrar.orgirjweb.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Chemical Softness (S): 1/(2η)

Electrophilicity Index (ω): μ²/ (2η), where μ is the chemical potential (-χ).

The following table provides an example of these calculated parameters for a heterocyclic molecule, illustrating the insights gained from FMO analysis.

Table 2: Example of Calculated FMO Energies and Reactivity Descriptors Data presented is for a representative heterocyclic compound to illustrate the methodology. irjweb.com

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.2228 |

| Electrophilicity Index (ω) | 3.6557 |

For this compound, the HOMO is expected to be distributed over the electron-rich indole ring, while the LUMO would likely be localized on the π-system including the electron-withdrawing carboxylate group.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. It is a 3D map of the electrostatic potential plotted onto the constant electron density surface of a molecule.

The MESP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and represent the nucleophilic sites of the molecule.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and represent the electrophilic sites.

Green/Yellow: Regions of intermediate or near-zero potential.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides quantitative insight into charge distribution, intramolecular and intermolecular interactions, and the stability arising from electron delocalization.

Key information obtained from NBO analysis includes:

Natural Atomic Charges: A more chemically intuitive representation of charge distribution than other methods like Mulliken population analysis.

Second-Order Perturbation Theory Analysis: This analysis within the NBO framework provides the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis would reveal significant delocalization of π-electrons across the indole nucleus and the attached carboxylate group. It would also quantify the stabilizing hyperconjugative effects of the methyl and ethyl groups. Studies on related indole carboxylates have used NBO analysis to understand intramolecular charge transfer and hydrogen bonding interactions, which are crucial for molecular stability and reactivity. ijrar.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational changes, flexibility, and interactions with its environment (e.g., a solvent).

For this compound, an MD simulation could reveal:

The rotational dynamics of the ethyl ester group, showing its preferred orientations and the energy barriers between them.

The vibrational motions of the entire molecule.

The solvation structure around the molecule when placed in a solvent like water or ethanol, showing how solvent molecules arrange themselves around the polar ester group and the nonpolar indole ring.

The time-averaged structural properties, which can be compared with experimental data.

Although specific MD simulation studies on this compound are not prevalent in the literature, this technique remains a vital tool for understanding its behavior in a realistic, dynamic context, which is particularly important for predicting its properties in solution.

Theoretical Spectroscopic Predictions (IR, Raman, UV-Vis) and Comparison with Experimental Data

Computational chemistry offers the ability to predict various types of spectra for a molecule. These theoretical spectra are invaluable for interpreting experimental results and assigning specific spectral features to particular molecular vibrations or electronic transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes is obtained. Each mode corresponds to a specific IR or Raman band. Theoretical calculations on Ethyl indole-2-carboxylate have been used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. ijrar.org For example, C=O stretching, N-H bending, and C-H out-of-plane bending vibrations can be precisely identified. ijrar.org A similar analysis for this compound would allow for a detailed assignment of its vibrational spectrum.

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (which relate to peak intensity). For this compound, TD-DFT would likely predict strong π → π* transitions associated with the conjugated indole system, which are responsible for its UV absorption. researchgate.net

Comparing these theoretically predicted spectra with experimental data serves as a rigorous test of the computational model's accuracy. A good agreement between theory and experiment validates the calculated geometric and electronic structure, providing a comprehensive understanding of the molecule's properties.

Quantum Chemical Descriptors for Predicting Chemical Behavior and Interactions

Quantum chemical descriptors are instrumental in elucidating the electronic structure, reactivity, and interaction potential of a molecule. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), provide a quantitative framework for understanding its chemical characteristics. These computational studies offer insights into the molecule's stability, reactivity hotspots, and the nature of its intermolecular interactions.

Detailed theoretical analyses of indole derivatives, including compounds structurally related to this compound, have been conducted using various levels of theory, such as B3LYP with basis sets like 6-311++G(d,p). ijrar.org These studies help in understanding the fundamental aspects of the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that help in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For indole derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the electron-withdrawing substituent, in this case, the carboxylate group. This distribution highlights the regions susceptible to nucleophilic attack.

The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). mdpi.com

Table 1: Calculated Quantum Chemical Descriptors for a Representative Indole Carboxylate Derivative

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |

| Ionization Potential | I | -EHOMO | 6.2 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.2 |

| Chemical Softness | S | 1 / η | 0.45 |

| Electrophilicity Index | ω | μ² / (2η) | 3.64 |

Note: The values presented are representative for a similar indole carboxylate derivative and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. ijrar.orgdergipark.org.tr This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

For this compound, NBO analysis can reveal the stabilizing interactions arising from electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair (n) and the π* orbitals of the indole ring contributes significantly to the aromaticity and stability of the molecule. Similarly, delocalization from the oxygen lone pairs in the ester group to the C=O π* orbital affects the reactivity of the carbonyl group. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their stabilizing effect. europub.co.uk

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is colored to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the indole ring and the methyl and ethyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The indole nitrogen, while having a lone pair, may show a less negative potential due to its involvement in the aromatic system.

Chemical Reactivity and Derivatization Strategies for Ethyl 1 Methyl 1h Indole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the N-methyl group and the ethyl ester at the 3-position influences the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) onto the indole ring can be achieved using nitrating agents. The position of nitration is influenced by the existing substituents.

Halogenation: Bromination and chlorination are common halogenation reactions. For instance, bromination of a related indole derivative using hydrobromic acid and hydrogen peroxide has been shown to occur at the 6-position.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org This method is valuable for synthesizing ketones. The deactivating nature of the resulting ketone prevents further acylation. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic compounds, including indoles, to produce aryl aldehydes. wikipedia.orgchemistrysteps.comorganic-chemistry.orgambeed.com The Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.orgchemistrysteps.com This reaction generally works well for aromatic compounds bearing electron-donating groups. chemistrysteps.com A catalytic version of this reaction has also been developed for the formylation of indoles. orgsyn.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring attacks the electrophile, disrupting aromaticity and forming a carbocation intermediate. This is the rate-determining step. masterorganicchemistry.com

A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

The table below summarizes some common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Product |

| Nitration | Nitric acid, Sulfuric acid | Nitroindole derivative |

| Bromination | Bromine, Iron(III) bromide | Bromoindole derivative |

| Friedel-Crafts Acylation | Acyl chloride, Aluminum chloride | Acylindole derivative |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Indole-carboxaldehyde |

Nucleophilic Reactions Involving the Ester Moiety (e.g., Hydrolysis, Aminolysis)

The ethyl carboxylate group at the C3-position is a key site for nucleophilic attack. This allows for the transformation of the ester into other functional groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative is a valuable intermediate for further modifications, such as amide bond formation.

Aminolysis: Reaction with amines leads to the formation of amides. This reaction is fundamental in medicinal chemistry for introducing diverse substituents and building more complex molecules. The reactivity of the ester towards aminolysis can be enhanced by converting it to a more reactive species, such as an acyl chloride or by using coupling agents.

Alkylation and Acylation at the N1-Position of the Indole Ring

While the subject compound is already methylated at the N1-position, it's important to understand the reactivity of this site. The nitrogen of the indole ring can be deprotonated by a suitable base to form an indolyl anion, which is a potent nucleophile.

Alkylation: This nucleophilic nitrogen can react with various alkylating agents, such as alkyl halides, to introduce a wide range of substituents at the N1-position. For instance, ethyl 1H-indole-3-carboxylate can be alkylated to introduce different groups. bldpharm.com

Acylation: Similarly, acylation at the N1-position can be achieved using acylating agents like acyl chlorides or anhydrides. The acetylation of ethyl 1H-indole-3-carboxylate has been reported. nih.govtnstate.edu The electron-withdrawing nature of the ester group can increase the acidity of the N-H proton, facilitating deprotonation and subsequent acylation in the presence of a base like pyridine. tnstate.edu

The table below shows examples of N1-substituted indole-3-carboxylate (B1236618) derivatives.

| Compound Name | N1-Substituent | CAS Number |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | Acetyl | 2799-47-5 nih.gov |

| Methyl 1-pentyl-1H-indole-3-carboxylate | Pentyl | 1338925-20-4 caymanchem.com |

Functionalization at the C2 and C3 Positions of the Indole Ring

The C2 and C3 positions of the indole ring are particularly important for derivatization.

Functionalization at C2: The C2 position is adjacent to the nitrogen atom and can be functionalized through various methods. One common approach is lithiation, where a strong base like n-butyllithium deprotonates the C2 position, creating a nucleophilic center that can react with a variety of electrophiles.

Functionalization at C3: The C3 position, already bearing the ethyl carboxylate group, can undergo reactions that modify or replace this group. For instance, reduction of the ester can yield the corresponding alcohol.

The reactivity at these positions allows for the synthesis of a wide range of substituted indoles.

Bioisosteric Modifications of the Carboxylate Ester for Targeted Property Modulation

In medicinal chemistry, bioisosteric replacement is a common strategy to modify the physicochemical properties of a lead compound while retaining its biological activity. The carboxylate ester group in ethyl 1-methyl-1H-indole-3-carboxylate can be replaced with various bioisosteres to modulate properties such as acidity, lipophilicity, and metabolic stability.

Common bioisosteres for carboxylic acids and their esters include:

Tetrazoles: These five-membered heterocyclic rings are well-established carboxylic acid bioisosteres.

Acylsulfonamides: These groups can mimic the hydrogen bonding capabilities of carboxylic acids.

Hydroxamic acids: These functional groups are also known to be effective bioisosteres.

The choice of bioisostere depends on the specific properties that need to be optimized for a particular therapeutic target.

Tandem and Cascade Reaction Sequences Utilizing this compound as a Precursor

The multiple reactive sites on this compound make it an excellent starting material for tandem or cascade reactions. These are multi-step reactions where subsequent transformations occur in a single pot without the isolation of intermediates. Such strategies are highly efficient and atom-economical.

For example, a reaction sequence could involve an initial electrophilic substitution on the indole ring, followed by a nucleophilic reaction at the ester group. Another possibility is a reaction that involves both the C2 and C3 positions, leading to the formation of fused ring systems. The development of such elegant reaction cascades is a testament to the versatility of this indole derivative in complex molecule synthesis.

Pre Clinical Biological Activity and Mechanistic Insights of Ethyl 1 Methyl 1h Indole 3 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Ethyl 1-methyl-1H-indole-3-carboxylate Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been pivotal in optimizing their potency and selectivity as enzyme inhibitors. nih.gov

The indole (B1671886) scaffold itself is considered a "privileged" structure in drug discovery, and modifications at various positions of the indole ring and the carboxylate group have led to significant findings. rsc.orgnih.gov Research has shown that the presence of a carboxamide moiety at position 3 of the indole ring can lead to hydrogen bonding with various enzymes, often resulting in inhibitory activity. nih.gov

In the context of developing autotaxin (ATX) inhibitors, an indole-3-carboxylic acid derivative was identified as a lead compound. nih.gov Subsequent modifications to the indole-3-carboxylic acid group were explored. nih.gov Analogs with an acyl hydrazone linker showed poor activity, while replacing this with a urea (B33335) linker led to a significant improvement in activity, with compounds achieving submicromolar potencies. nih.gov Further SAR studies led to the identification of a benzamide (B126) derivative with a 4-hydroxy piperidine (B6355638) fragment that exhibited prominent ATX inhibitory activity with an IC50 value of 2.3 nM. nih.gov

For histone deacetylase (HDAC) inhibitors, SAR studies on indole-based hydroxamic acids have revealed key structural requirements for potent activity. researchgate.netbenthamdirect.com These studies, employing 3D-QSAR and molecular modeling, have helped in designing novel derivatives with improved biological activity compared to existing inhibitors like SAHA. researchgate.netbenthamdirect.com

The following table summarizes the impact of different structural modifications on the biological activity of this compound analogs:

| Structural Modification | Impact on Biological Activity | Target Enzyme/Receptor |

| Acyl hydrazone linker at position 3 | Poor activity | Autotaxin (ATX) |

| Urea linker at position 3 | Submicromolar activity | Autotaxin (ATX) |

| Benzamide with 4-hydroxy piperidine at position 3 | Potent inhibition (IC50 = 2.3 nM) | Autotaxin (ATX) |

| Hydroxamic acid moiety | Potent inhibition | Histone Deacetylase (HDAC) |

Molecular Mechanisms of Action in Pre-clinical Biological Systems

Enzyme Inhibition Studies:

Derivatives of indole have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov A series of novel indole derivatives were synthesized and evaluated for their inhibitory activities against 5-LOX in rat peritoneal leukocytes. nih.gov Many of these compounds showed inhibitory potency significantly higher than the initial screening hit. nih.gov

Specifically, four compounds (1m, 1s, 4a, and 6a) demonstrated potent inhibitory activity, with IC50 values less than 1 microM, comparable to the reference drug Zileuton. nih.gov Molecular modeling studies suggest that these indole derivatives bind to the active site of the 5-LOX enzyme. nih.gov The anti-inflammatory potential of some indole derivatives is attributed to their dual inhibition of both COX and 5-LOX enzymes. researchgate.net

The table below shows the 5-LOX inhibitory activity of selected indole derivatives:

| Compound | IC50 (µM) for 5-LOX Inhibition |

| 1m | < 1 |

| 1s | < 1 |

| 4a | < 1 |

| 6a | < 1 |

| Zileuton (Reference) | < 1 |

Topoisomerase inhibitors are compounds that block the action of DNA topoisomerases, enzymes that are essential for managing the topology of DNA during cellular processes like replication. wikipedia.org These inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and cell death. wikipedia.org

Several indole derivatives have been investigated as potential topoisomerase inhibitors. nih.gov Indolocarbazole derivatives, for instance, are known to inhibit topoisomerase I, causing DNA breaks that lead to cell death. biomedpharmajournal.org These compounds can form stable complexes with DNA even without the enzyme. biomedpharmajournal.org

In the search for new anticancer agents, novel indole derivatives of ursolic acid were synthesized and evaluated as potential topoisomerase II inhibitors. nih.gov One such derivative, compound 5f, was found to significantly inhibit the activity of Topoisomerase IIα. nih.gov Mechanistic studies revealed that this compound could increase intracellular reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential, ultimately leading to apoptosis in cancer cells. nih.gov

The general mechanism of topoisomerase inhibition involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand(s) and results in the accumulation of DNA breaks. nih.govnih.gov

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and metabolism. nih.gov Their dysregulation is often associated with cancer, making them important targets for drug development. nih.govrsc.org

The indolinone scaffold, a derivative of indole, has shown significant promise as a potent inhibitor of various kinase families. nih.gov These small molecules typically compete with ATP for the binding site on the kinase. nih.gov Several indole-containing compounds have been identified as effective agents against Vascular Endothelial Growth Factor Receptor (VEGFR), a key tyrosine kinase involved in tumor angiogenesis. rsc.org

N- and 3-substituted 2,2'-dithiobis(1H-indoles) have been studied for their in vitro inhibition of both receptor and nonreceptor protein tyrosine kinases. acs.org These studies help in understanding the structure-activity relationships for designing more potent and selective tyrosine kinase inhibitors.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. nih.gov The inhibition of HDACs has emerged as a promising strategy for cancer therapy. benthamdirect.comnih.gov

Several indole-based derivatives have been developed as potent HDAC inhibitors. nih.govnih.gov A series of substituted indole-based hydroxamic acid derivatives were designed and synthesized, exhibiting potent anti-proliferative activities in various tumor cell lines. nih.gov One compound, 4o, was a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). nih.gov This compound also effectively increased the acetylation of histone H3, inhibited cell proliferation by inducing cell cycle arrest, and promoted apoptosis. nih.gov

Another study focused on indole-3-butyric acid derivatives as HDAC inhibitors. nih.gov Among the synthesized compounds, molecule I13 showed high inhibitory potency against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov Furthermore, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides demonstrated HDAC inhibitory activity that was 2.6-fold better than a known inhibitor, LBH589. nih.govtmu.edu.tw

The following table summarizes the HDAC inhibitory activity of selected indole derivatives:

| Compound/Derivative Class | Target HDAC Isoform(s) | IC50 (nM) |

| Compound 4o (indole-based hydroxamic acid) | HDAC1 | 1.16 |

| HDAC6 | 2.30 | |

| Molecule I13 (indole-3-butyric acid derivative) | HDAC1 | 13.9 |

| HDAC3 | 12.1 | |

| HDAC6 | 7.71 | |

| 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides | Pan-HDAC | - |

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA topology and is a validated target for antibacterial agents. als-journal.comresearchgate.net While much of the research on DNA gyrase inhibitors has focused on established classes like quinolones and coumarins, some studies have explored the potential of indole derivatives. als-journal.comresearchgate.netnih.gov

Some indole derivatives have been shown to interact with the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov For instance, in silico docking studies have predicted that indole can bind to the ATP binding site of the GyrB subunit. nih.gov This interaction is crucial as the hydrolysis of ATP provides the energy for the enzyme's supercoiling activity. researchgate.net The inhibition of this process leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. researchgate.net While direct studies on this compound derivatives as DNA gyrase inhibitors are not extensively detailed in the provided results, the broader class of indole compounds shows promise in this area. nih.gov

Receptor Binding and Modulation

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular receptors, leading to the modulation of downstream signaling pathways.

Estrogen Receptor Regulation: The estrogen receptor (ER), particularly ERα, plays a pivotal role in the development and progression of breast cancer. nih.govnih.gov Indole derivatives, such as Indole-3-carbinol (B1674136) (I3C), have been shown to act as negative regulators of ERα signaling. nih.gov These compounds can repress the transcriptional activity of ERα that is activated by estradiol. nih.gov This inhibitory effect is associated with the downregulation of estrogen-responsive genes. nih.gov Furthermore, I3C has been observed to disrupt the binding of ERα to its response elements within the promoters of key genes involved in cell proliferation, such as the insulin-like growth factor-1 receptor (IGF1R) and insulin (B600854) receptor substrate-1 (IRS1). nih.gov

Pregnane (B1235032) X Receptor Binding: The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of xenobiotics and has been implicated in inflammation and fibrosis. nih.gov Microbiota-derived indole metabolites, like indole-3-propionic acid (IPA), can activate PXR. nih.govnih.gov This activation has been shown to influence intestinal inflammation and fibrosis. nih.gov Studies have demonstrated that PXR and its ligand IPA can shape the intestinal mesenchyme to restrain these pathological processes. nih.gov While the direct interaction of this compound derivatives with PXR is not explicitly detailed, the known affinity of other indole compounds for this receptor suggests a potential avenue for their biological activity.

Cellular Mechanisms in Pre-clinical Models

In pre-clinical cancer models, derivatives of this compound have been shown to exert their anticancer effects through several key cellular mechanisms.

The ability to halt the cell cycle is a hallmark of many anticancer agents. Indole derivatives have been demonstrated to induce cell cycle arrest at various phases in cancer cells. researchgate.netnih.gov For example, some novel indole derivatives have been shown to arrest the cell cycle at distinct phases in liver cancer cell lines. researchgate.net In neuroblastoma cells, a novel indole ethyl isothiocyanate analog caused S-phase arrest in one cell line and G1-phase arrest in another. nih.gov Similarly, Indole-3-carbinol has been found to induce a G1 cell cycle arrest in human prostate carcinoma cells. nih.gov This effect is often linked to changes in the expression of key cell cycle regulatory proteins. nih.gov Some studies have also shown that certain indole derivatives can cause an increase in the G2/M-phase cell population. mdpi.com

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A significant body of research has shown that various derivatives of this compound are potent inducers of apoptosis in a range of cancer cell lines. researchgate.netnih.govnih.gov

Novel synthetic derivatives have demonstrated the ability to significantly induce late apoptosis and necrosis in liver cancer cell lines like Huh-7 and HepG-2. researchgate.net In nervous system cancers, treatment with an indole ethyl isothiocyanate analog led to significant chromatin condensation and DNA fragmentation, hallmarks of apoptosis, in neuroblastoma cells. nih.gov This was further confirmed by Annexin-V/7AAD staining, which showed an accumulation of cells in the early-apoptotic and late-apoptotic/necrotic stages. nih.gov The apoptotic cascade is often initiated through the activation of caspases, and some indole derivatives have been shown to activate caspase-3, a key executioner caspase. tandfonline.com

The table below summarizes the apoptotic effects of selected indole derivatives in different cancer cell lines.

| Derivative/Compound | Cancer Cell Line(s) | Observed Apoptotic Effects |

| Novel ethyl 3-substituted-2-{4-oxo-2-(...)}acetate derivatives | Huh-7, HepG-2 | Significant induction of late apoptosis and necrosis. researchgate.net |

| 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | SMS-KCNR (Neuroblastoma) | Chromatin condensation, DNA fragmentation, accumulation in early and late apoptotic stages. nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives | Panc-1 (Pancreatic) | Activation of caspase-3. tandfonline.com |

| Thiazolyl-indole-2-carboxamide derivatives | MCF-7 | Induction of apoptosis and necrosis. acs.org |

| Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 | Induction of apoptosis with a significant reduction in cell viability. mdpi.comnih.gov |

| 1H-indole-2-carboxylic acid derivatives | HL-60, THP-1 (AML) | Induction of apoptosis by inhibiting Mcl-1. nih.gov |

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, making them an attractive target for anticancer drugs. nih.gov A number of indole-based compounds have been identified as potent inhibitors of tubulin polymerization, the protein subunit of microtubules. nih.govmdpi.com These compounds often target the colchicine-binding site on tubulin. nih.gov

The indole core is a common structural element in many tubulin-targeting compounds, both natural and synthetic. nih.govnih.gov Derivatives of indole have been designed to interfere with microtubule dynamics, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis. nih.gov For example, a new class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing an indole nucleus showed potent inhibition of tubulin polymerization. nih.gov The binding of these compounds to tubulin can be influenced by various substituents on the indole ring. mdpi.com The disruption of microtubule dynamics can lead to either microtubule stabilization or destabilization, both of which can effectively halt cell proliferation. nih.gov

The following table highlights some indole derivatives and their effects on tubulin polymerization.

| Derivative Class | Specific Compound Example | Effect on Tubulin |

| Sulfur atom-spaced TMP derivatives | Compound 1k | Potent inhibition of tubulin polymerization (IC50 = 0.58 ± 0.06 µM). nih.gov |

| Quinoline-indole derivatives | St. 42 and St. 43 | Effective inhibition of tubulin polymerization (IC50 = 2.54 and 2.09 µM, respectively). mdpi.com |

| Bis-indole derivatives | St. 20 | Inhibition of tubulin polymerization (IC50 = 7.5 µM). mdpi.com |

Modulation of Key Signaling Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and stress response.

NF-κB/PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. nih.gov Indole compounds, including indole-3-carbinol (I3C) and its derivatives, have been shown to effectively deregulate this pathway. nih.govnih.gov For instance, a (3-chloroacetyl)-indole derivative of I3C was found to be a specific inhibitor of Akt, leading to the downstream inhibition of mTOR. nih.gov This targeted inhibition of the PI3K/Akt/mTOR pathway underscores the potential of these compounds in cancer therapy. nih.govnih.gov Furthermore, these indole derivatives can also modulate the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis. nih.govnih.gov

Nrf2-ARE System: The Keap1-Nrf2-ARE system is a crucial pathway that protects cells from oxidative stress. nih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the expression of antioxidant response element (ARE)-containing genes. nih.gov Certain indole derivatives have been identified as inhibitors of the Keap1-Nrf2 interaction. nih.gov By disrupting this interaction, these compounds can increase the intracellular levels of Nrf2, leading to the enhanced expression of antioxidant enzymes. nih.gov This modulation of the cellular redox balance represents another mechanism through which indole derivatives may exert their biological effects. nih.gov

Pre-clinical Biological Activities (Mechanism-Focused) of this compound Derivatives

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pre-clinical biological activities. The versatility of the indole nucleus allows for structural modifications that result in compounds with potent and specific mechanisms of action against various pathological conditions. This section delves into the mechanism-focused pre-clinical biological activities of these derivatives, highlighting their potential as therapeutic agents.

Antimicrobial Activity Mechanisms

Derivatives of this compound have shown promising antimicrobial effects, targeting essential pathways in both bacteria and fungi. The mechanisms underlying these activities often involve the disruption of microbial cellular integrity and vital enzymatic functions.

Research has revealed that certain indole derivatives function by perturbing bacterial membranes. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to disrupt the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. mdpi.com This membrane perturbation is suggested as a key mechanism for both their intrinsic antimicrobial action and their ability to potentiate the effects of conventional antibiotics. mdpi.com

Furthermore, molecular docking studies have provided insights into specific enzymatic targets. For example, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been investigated for their antibacterial action. These studies suggest that the inhibition of E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis, is a probable mechanism for their antibacterial activity. nih.govresearchgate.net In the realm of antifungal activity, these same derivatives are thought to act by inhibiting 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govresearchgate.net The disruption of this pathway leads to a compromised fungal cell membrane and ultimately cell death.

Some indole-3-carboxamide-polyamine conjugates have demonstrated the ability to restore the efficacy of antibiotics like doxycycline (B596269) against resistant bacterial strains, indicating a mechanism that likely involves increasing the permeability of the bacterial cell wall to other drugs. mdpi.com

| Derivative Class | Proposed Mechanism of Action | Target Organism(s) | Reference |

|---|---|---|---|

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Disruption of bacterial membrane integrity | Staphylococcus aureus, MRSA, Pseudomonas aeruginosa | mdpi.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Inhibition of E. coli MurB enzyme | Gram-positive and Gram-negative bacteria | nih.govresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Inhibition of 14α-lanosterol demethylase (CYP51) | Fungi (e.g., T. viride, A. fumigatus) | nih.govresearchgate.net |

Anticancer Activity Mechanisms in Cell Lines and In Vitro Models

The anticancer potential of this compound derivatives is a subject of intensive research, with studies revealing multiple mechanisms of action against various cancer cell lines. These mechanisms primarily revolve around the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular division.

Several indole derivatives have been shown to exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. Additionally, some derivatives function by inhibiting crucial protein kinases such as casein kinase 2 (CK2), tyrosine kinases (TrK), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com For example, certain indole-2-carboxamides have been identified as dual inhibitors of EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis. nih.gov

Specifically, indole-3-isoxazole-5-carboxamide derivatives have been found to induce cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells, an effect correlated with a significant decrease in CDK4 levels. nih.gov Another study on new methyl indole-3-carboxylate (B1236618) derivatives demonstrated their ability to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net

Flow cytometry studies have confirmed the pro-apoptotic capabilities of these compounds. For instance, treatment of cancer cells with certain indole-2-carboxylic acid derivatives led to a significant increase in the population of Annexin-V and 7-AAD positive cells, indicating the induction of apoptosis. mdpi.com

| Derivative Class | Mechanism of Action | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | Inhibition of tubulin polymerization, induction of apoptosis | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | mdpi.com |

| Indole-2-carboxamides | Dual EGFR/VEGFR-2 inhibition | Various cancer cell lines | nih.gov |

| Indole-3-isoxazole-5-carboxamide derivatives | G0/G1 cell cycle arrest, decreased CDK4 levels | Huh7 (Liver) | nih.gov |

| Methyl indole-3-carboxylate derivatives | Inhibition of cell growth | Melanoma, Renal, Breast cancer cell lines | researchgate.net |

Neuroprotective Activity Mechanisms (e.g., BDNF/TrkB signaling)

While direct studies on this compound derivatives and BDNF/TrkB signaling are limited, the broader class of indole-based compounds has demonstrated significant neuroprotective potential through various mechanisms. These include antioxidant properties and the ability to interfere with the aggregation of amyloid proteins, a hallmark of neurodegenerative diseases like Alzheimer's.

Indole-phenolic derivatives have been shown to possess metal-chelating properties, particularly for copper ions, which are implicated in oxidative stress and amyloid-β aggregation. tnstate.edu By sequestering these metal ions, these compounds can mitigate oxidative damage. The antioxidant capacity of these derivatives is a key aspect of their neuroprotective profile, as they can neutralize harmful reactive oxygen species. tnstate.edu

Furthermore, these compounds have been found to disaggregate amyloid fibrils, suggesting a direct role in combating the pathological protein aggregation seen in Alzheimer's disease. tnstate.edu While the precise signaling pathways, such as the BDNF/TrkB system, are still under investigation for this specific class of compounds, their multifaceted approach of chelation, antioxidation, and anti-aggregation positions them as promising candidates for neuroprotective therapies. tnstate.edu

| Derivative Class | Proposed Mechanism of Action | Therapeutic Target | Reference |

|---|---|---|---|

| Indole-phenolic derivatives | Metal chelation (e.g., copper ions), antioxidant activity | Oxidative stress | tnstate.edu |

| Indole-phenolic derivatives | Disaggregation of amyloid fibrils | Amyloid-β aggregation in Alzheimer's disease | tnstate.edu |

Anti-inflammatory Activity Mechanisms

Derivatives of this compound have shown notable anti-inflammatory effects, primarily by modulating the production of inflammatory mediators. The core mechanisms involve the inhibition of key enzymes in the inflammatory cascade and the suppression of pro-inflammatory cytokines.

A significant anti-inflammatory strategy for these compounds is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting both pathways, these derivatives can achieve a broad-spectrum anti-inflammatory effect. For instance, certain oxindole (B195798) derivatives have demonstrated potent dual inhibitory activity against COX-2 and 5-LOX. nih.gov

In addition to enzyme inhibition, these compounds can suppress the release of pro-inflammatory cytokines. Studies have shown that some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov This indicates a direct modulation of the cellular inflammatory response. Pharmacological screenings of various indole and pyrazole (B372694) carboxylate derivatives have confirmed their anti-inflammatory and analgesic properties in in vivo models, such as the carrageenan-induced paw edema test. tandfonline.comresearchgate.net

| Derivative Class | Mechanism of Action | Model/Assay | Reference |

|---|---|---|---|

| Oxindole derivatives | Dual inhibition of COX-2 and 5-LOX | Enzyme inhibition assays | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | LPS-induced RAW264.7 cells | nih.gov |

| N-substituted-(indol-2-yl)carboxamides | Inhibition of inflammation | Carrageenan-induced rat paw edema | tandfonline.com |

| Ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate | Anti-inflammatory and analgesic activity | Acetic acid-induced writhing and carrageenan-induced paw edema | researchgate.net |

Antiviral Activity Mechanisms

This compound derivatives have demonstrated significant potential as antiviral agents, with mechanisms targeting different stages of the viral life cycle, including entry and replication.

One of the key mechanisms of action is the inhibition of viral fusion with host cell membranes. This is exemplified by compounds structurally similar to Arbidol (Umifenovir), which is known to inhibit the fusion of the viral envelope with cell membranes, thereby preventing the virus from entering the cell and replicating. nih.gov A specific derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited potent in vitro activity against SARS-CoV-2. nih.govactanaturae.ru Its mechanism is believed to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein, along with interferon-inducing activity. nih.govactanaturae.ru

Research on other indole derivatives has shown activity against a broad spectrum of viruses. For example, some indole-2-carboxylate (B1230498) derivatives have displayed inhibitory activity against influenza A virus. nih.gov The antiviral mechanism for some of these compounds is linked to the inhibition of hemagglutinin (HA)-mediated membrane fusion. nih.gov Furthermore, certain indole derivatives have been identified as HIV-1 integrase inhibitors, a crucial enzyme for the integration of the viral genome into the host cell's DNA. google.com

| Derivative | Proposed Mechanism of Action | Target Virus | Reference |

|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | Inhibition of viral fusion, suppression of syncytium formation, interferon induction | SARS-CoV-2 | nih.govactanaturae.ru |

| Indole-2-carboxylate derivatives | Inhibition of hemagglutinin (HA)-mediated membrane fusion | Influenza A | nih.gov |

| Indole derivatives | Integrase inhibition | HIV-1 | google.com |

Applications in Advanced Organic Synthesis and Material Science

Ethyl 1-methyl-1H-indole-3-carboxylate as a Versatile Building Block and Synthetic Intermediate

This compound serves as a crucial and versatile building block in the field of organic synthesis. Its indole (B1671886) core, substituted at the N1, C2, and C3 positions, provides a rich platform for a wide array of chemical transformations. The presence of the ester group at the C3 position and the methyl group at the N1 position influences the reactivity of the indole ring, making it a valuable precursor for more complex molecules. tnstate.edu

The reactivity of this compound allows for various modifications. For instance, the ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. This carboxylic acid derivative is a key intermediate for further derivatization. Additionally, the indole nucleus itself can be subject to electrophilic substitution reactions, although the existing substituents direct these reactions to specific positions.

The utility of this compound as a synthetic intermediate is highlighted in its use for the preparation of a diverse range of heterocyclic compounds. These compounds are often sought after for their potential biological activities. researchgate.netresearchgate.net For example, indole derivatives are prevalent in many natural products and pharmaceuticals, and the ability to functionalize the indole core is of significant interest to medicinal chemists. mdpi.comrsc.org

The following table summarizes some of the key transformations and applications of this compound as a building block:

| Reaction Type | Reagents and Conditions | Product Type | Significance | Reference(s) |

| Hydrolysis | Base (e.g., KOH) or Acid | 1-methyl-1H-indole-3-carboxylic acid | Intermediate for amides, other esters, etc. | |

| Reduction | Reducing agents (e.g., LiAlH4) | (1-methyl-1H-indol-3-yl)methanol | Access to C3-alkylated indoles | |

| Electrophilic Substitution | Electrophiles (e.g., halogens, acyl groups) | Substituted indole derivatives | Diversification of the indole scaffold | |

| Cyclization Reactions | Various reagents | Fused heterocyclic systems | Synthesis of complex polycyclic molecules | nih.gov |

Synthesis of Complex Indole-Containing Natural Product Scaffolds and Analogs

The indole ring system is a fundamental structural motif in a vast number of natural products, many of which exhibit significant biological activity. rsc.orgrsc.org this compound provides a readily available and modifiable starting material for the synthesis of complex indole-containing natural product scaffolds and their analogs. The ability to control the substituents at key positions of the indole nucleus is crucial for mimicking the structures of natural products and for creating novel analogs with potentially improved properties.

One of the key strategies in natural product synthesis is the construction of the core heterocyclic system early in the synthetic sequence, followed by the introduction of the required functional groups. This compound fits well into this strategy, providing a pre-functionalized indole core. For example, the synthesis of analogs of the phytohormone auxin, which regulates plant growth, has been a target of investigation. beilstein-journals.org Synthetic auxin analogs are explored for their potential as herbicides. beilstein-journals.org

Furthermore, the development of synthetic routes to complex indole alkaloids often relies on the creative use of simple indole precursors. rsc.org While the total synthesis of a complex natural product might not always start directly from this compound, the methodologies developed for the functionalization of such simple indoles are often transferable to more complex systems. For instance, methods for C-H activation and cross-coupling reactions on the indole nucleus are powerful tools for building molecular complexity.

The following table presents examples of natural product classes that contain the indole-3-carboxylate (B1236618) motif or can be conceptually derived from it, highlighting the importance of this scaffold in natural product synthesis.

| Natural Product/Analog Class | Key Structural Feature | Synthetic Relevance of Indole-3-Carboxylate | Reference(s) |

| Indole Alkaloids | Polycyclic systems containing an indole core | Precursor for the indole substructure | researchgate.netrsc.org |

| Phytoalexins | Antimicrobial compounds produced by plants | Some phytoalexins contain a modified indole-3-carboxylate core | rsc.org |

| Synthetic Auxin Mimics | Analogs of indole-3-acetic acid | Starting point for the synthesis of herbicidal compounds | beilstein-journals.org |

Supramolecular Chemistry and Crystal Engineering Involving Indole-3-Carboxylate Motifs

The indole-3-carboxylate moiety is a valuable component in the fields of supramolecular chemistry and crystal engineering. The ability of this functional group to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the rational design and construction of well-defined supramolecular assemblies and crystalline architectures.

The carboxylate group is a potent hydrogen bond acceptor, while the N-H group of an unsubstituted indole can act as a hydrogen bond donor. In the case of this compound, the N-H donor is absent, but the carbonyl oxygen of the ester group remains a strong hydrogen bond acceptor. This allows for the formation of predictable hydrogen bonding patterns with suitable donor molecules. For instance, in the crystal structure of related indole-3-carboxylic acids, molecules often form dimers through hydrogen bonds between the carboxylic acid groups. nih.gov

The planar aromatic indole ring system readily participates in π-π stacking interactions, which are crucial for the stabilization of crystal lattices and supramolecular structures. The position of substituents on the indole ring can influence the geometry and strength of these interactions. In the crystal structure of a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, molecules form weakly connected dimers via stacking of the indole rings. tnstate.eduresearchgate.net

The combination of hydrogen bonding and π-π stacking interactions involving the indole-3-carboxylate motif can lead to the formation of complex and predictable multi-dimensional networks. This predictability is a cornerstone of crystal engineering, which aims to design solids with desired physical and chemical properties. youtube.com The understanding of these intermolecular interactions is fundamental to controlling the packing of molecules in the solid state. youtube.com

The following table summarizes the key intermolecular interactions involving the indole-3-carboxylate motif and their significance in supramolecular chemistry and crystal engineering.

| Interaction Type | Participating Groups | Resulting Supramolecular Motif | Significance | Reference(s) |

| Hydrogen Bonding | Carboxyl/Ester Oxygen (acceptor), N-H or other donors | Dimers, chains, sheets | Directional and strong, leads to predictable assemblies | nih.govyoutube.com |

| π-π Stacking | Indole aromatic ring | Dimers, columns | Stabilizes crystal packing, influences electronic properties | tnstate.eduresearchgate.net |

| C-H···O Interactions | C-H bonds and carbonyl oxygen | Chains, networks | Contribute to the overall stability of the crystal structure | researchgate.net |

| C-H···π Interactions | C-H bonds and indole π-system | Sheet stabilization | Further stabilizes the crystal packing | researchgate.net |

Development of Novel Heterocyclic Systems and Functional Materials based on Indole-3-Carboxylates

The indole-3-carboxylate scaffold serves as a valuable platform for the development of novel heterocyclic systems and functional materials. The inherent reactivity of the indole ring and the ester functionality allows for the construction of more complex, fused heterocyclic structures and for the incorporation of the indole motif into larger molecular architectures with specific functions. nih.gov

One area of active research is the synthesis of fused indole derivatives. These compounds, where another heterocyclic ring is fused to the indole core, often exhibit unique chemical and photophysical properties. For example, the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate has been used to synthesize 3,4-dihydro-1H- researchgate.netmdpi.comoxazino[4,3-a]indoles, a class of compounds with potential bioactivity. nih.gov The reactivity of these fused systems can be further exploited to introduce additional functional groups. nih.gov

Furthermore, the ability of indole-3-carboxylates to form organized structures through self-assembly can be harnessed to create functional materials. The controlled arrangement of molecules in the solid state is crucial for properties such as charge transport and light emission.

The following table provides examples of novel heterocyclic systems and functional materials derived from indole-3-carboxylates.

| System/Material Type | Synthetic Strategy | Key Properties and Potential Applications | Reference(s) |

| Fused Indole Heterocycles | Intramolecular cyclization reactions | Potential biological activity, unique photophysical properties | nih.govnih.gov |

| Organic Photoactuators | Incorporation of indole as a core structure | Light-induced molecular motion | goettingen-research-online.de |

| Functional Dyes | Modification of the indole core to tune absorption | Applications in dye-sensitized solar cells | nih.gov |

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of 1-methyl-1H-indole-3-carboxylic acid. Two primary methods are:

- Acid-Catalyzed Esterification: Refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and concentrated H₂SO₄ (2 drops) yields the product after recrystallization (mp 410 K). This method achieves moderate yields (~60–70%) and purity confirmed by TLC and IR (C=O stretch at 1704 cm⁻¹) .

- Copper(II)-Catalyzed Cross-Dehydrogenative Coupling: A newer approach employs Cu(II) catalysts for improved regioselectivity and reduced side reactions. This method enhances yields (up to 85%) and simplifies purification, though solvent choice (e.g., DMF vs. THF) significantly impacts efficiency .

Q. How is the structural characterization of this compound validated?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis (orthorhombic space group Pbcm) reveals planarity and intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice. Data collection at 173 K with SHELX software (SHELXT/SHELXL) ensures precision, with R-factors < 0.05 .

- Spectroscopic Techniques:

- IR Spectroscopy: Confirms ester functionality (C=O stretch at 1704 cm⁻¹) and absence of residual carboxylic acid .

- UV-Vis: A λmax of 297 nm in methanol indicates π→π* transitions in the indole core .

Advanced Research Questions